molecular formula C11H6I2N4O B2442064 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile CAS No. 946386-34-1

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B2442064
CAS No.: 946386-34-1
M. Wt: 464.005
InChI Key: DYKFZSGUZQJWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is a useful research compound. Its molecular formula is C11H6I2N4O and its molecular weight is 464.005. The purity is usually 95%.
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Scientific Research Applications

Analysis in Biological Matrices and Foodstuff

The compound has been studied for its analytical applications, particularly in the analysis of related substances in biological matrices, foodstuff, and beverages. The focus has been on developing sensitive and selective analytical techniques, predominantly utilizing chromatography coupled with various detection methods, to detect and quantify the compound and its metabolites in different matrices. This is crucial for understanding its biological effects and potential exposures, indicating its importance in food safety and pharmacokinetics studies (Teunissen et al., 2010).

Biosynthesis and Metabolism

The compound's involvement in biosynthesis and metabolism pathways has been a subject of research. Studies have explored the enzymatic conversions and biological pathways related to similar compounds, shedding light on how such substances are synthesized, metabolized, and their roles in various biological processes. This information is essential for understanding the compound's biological activities and potential applications in food science and biochemistry (Smit et al., 2009).

Properties

IUPAC Name

2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKFZSGUZQJWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6I2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.